Eperezolid

Antibacterial susceptibility testing Gram-positive pathogens Oxazolidinone pharmacology

Eperezolid is a discontinued Phase III oxazolidinone used exclusively as a research reference. It provides a potency-matched comparator (MIC90 1–4 μg/mL) to linezolid for SAR studies but is not interchangeable—it fails in in vivo models where linezolid succeeds and shows 4-fold weaker anti-anaerobic activity. Researchers employ eperezolid to baseline mitochondrial toxicity screens, anti-anaerobic SAR, and 50S ribosome-binding assays. Validate novel oxazolidinone candidates against this clinically characterized benchmark. Order ≥98% purity eperezolid today.

Molecular Formula C18H23FN4O5
Molecular Weight 394.4 g/mol
CAS No. 165800-04-4
Cat. No. B1671371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEperezolid
CAS165800-04-4
Synonymseperezolid
N-((3-(3-fluoro-4-(N-1-(4-hydroxyacetyl)piperazinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
U 100592
U-100592
Molecular FormulaC18H23FN4O5
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
InChIInChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1
InChIKeySIMWTRCFFSTNMG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eperezolid (PNU-100592) Procurement Guide for Oxazolidinone Antibacterial Research


Eperezolid (CAS 165800-04-4; also designated PNU-100592, U-100592) is a synthetic oxazolidinone antibacterial agent that functions as a bacterial protein synthesis inhibitor by targeting the 50S ribosomal subunit [1]. It was co-developed as a clinical candidate alongside linezolid (PNU-100766) in the piperazinyl-phenyloxazolidinone series and advanced to Phase III clinical trials for Gram-positive infections before being discontinued [2]. As a research tool compound, eperezolid represents a structurally related comparator to linezolid and is employed in antibacterial discovery programs, mechanism-of-action studies, and mitochondrial toxicity investigations.

Why Eperezolid Cannot Be Simply Substituted for Linezolid in Experimental Systems


Despite both being oxazolidinones, eperezolid and linezolid exhibit distinct pharmacological profiles that preclude simple interchangeability in research applications. Their differential in vitro potency varies by bacterial species, with eperezolid demonstrating comparable or twofold greater activity than linezolid against certain Gram-positive organisms, yet markedly inferior activity against anaerobic pathogens such as Bacteroides fragilis [1]. In vivo efficacy diverges significantly: at equivalent 25 mg/kg BID dosing in a rat intra-abdominal abscess model, linezolid produced statistically significant bacterial reduction against E. faecalis whereas eperezolid was ineffective at the same dose [2]. Furthermore, human pharmacokinetic data from Phase I trials indicate that at trough concentrations, only linezolid maintained persistent serum inhibitory activity against S. aureus and E. faecalis, while eperezolid did not [3]. These quantitative differences in spectrum, potency, and pharmacodynamics mean that eperezolid cannot serve as a drop-in replacement for linezolid, nor vice versa, without rigorous experimental validation.

Eperezolid Differential Performance: Quantitative Head-to-Head Comparisons with Linezolid


MIC90 Comparison Against Staphylococci and Enterococci

In a comprehensive in vitro comparison against clinical isolates, eperezolid demonstrated comparable activity to linezolid against staphylococci and enterococci. Eperezolid exhibited an MIC90 range of 1 to 4 μg/mL against both methicillin-susceptible and methicillin-resistant S. aureus (n=200), coagulase-negative staphylococci (n=100), and vancomycin-susceptible and vancomycin-resistant E. faecalis and E. faecium (n=50), identical to the range observed for linezolid [1]. The MIC90 ratios comparing the relative activity of eperezolid to linezolid for pneumococci, penicillin-intermediate-resistant pneumococci, MSSA, MRSA, and E. faecium are 2, 2, 1, 1, and 2, respectively, indicating eperezolid is comparable to or up to twofold more active than linezolid against these Gram-positive species [2].

Antibacterial susceptibility testing Gram-positive pathogens Oxazolidinone pharmacology

Inferior Activity Against Bacteroides fragilis Anaerobes

Against anaerobic Gram-negative bacteria, eperezolid demonstrates significantly reduced potency relative to linezolid. In testing against 100 strains of Bacteroides fragilis, eperezolid exhibited an MIC90 of 16 mg/L, whereas linezolid showed substantially higher activity with an MIC90 of 4.0 mg/L, representing a fourfold difference in potency [1]. This differential was also noted in broader reviews where eperezolid had MIC90s of approximately 16 μg/mL versus B. fragilis [2].

Anaerobic bacteria Antibacterial spectrum Bacteroides fragilis

Reduced In Vivo Efficacy in Rat Intra-Abdominal Abscess Model

In a rat intra-abdominal abscess model, eperezolid showed markedly inferior in vivo efficacy compared to linezolid at equivalent dosing. Both compounds had identical MICs of 2 μg/mL against the test strains. However, at 25 mg/kg BID administered either intravenously or orally, linezolid produced small but statistically significant reductions in abscess bacterial density for E. faecalis, whereas eperezolid was ineffective at this dose [1]. At a higher dosage of 100 mg/kg/day, linezolid treatment achieved approximately a 100-fold (2 log10) reduction in viable cells per gram of abscess. Against vancomycin-resistant E. faecium, intravenous eperezolid at higher doses did reduce densities approximately 2 log10 CFU/g [1].

In vivo infection model Enterococcus faecalis Vancomycin-resistant Enterococcus faecium

Human Pharmacokinetics: Peak Serum Concentration and Trough Activity

Phase I human pharmacokinetic data demonstrate that eperezolid achieves measurable serum concentrations following oral administration. A single 1000 mg oral dose in healthy volunteers produced a peak serum concentration (Cmax) of 6.28 mg/L and a trough concentration of 1.62 mg/L [1]. In multiple-dose Phase I trials, serum inhibitory titer values generally correlated with drug concentration and organism susceptibility. Against S. aureus and E. faecalis, sera from subjects receiving either drug were generally inhibitory at the peak timepoint, but at trough, only linezolid maintained a persistent inhibitory effect [2]. No bactericidal activity was observed for either drug against S. aureus or E. faecalis [2].

Human pharmacokinetics Serum inhibitory titers Oral bioavailability

Mitochondrial Protein Synthesis Inhibition as a Toxicity Model Tool

Eperezolid has been characterized as a tool compound for investigating oxazolidinone-induced mitochondrial protein synthesis inhibition. In K562 human erythroleukemia cells, eperezolid caused time- and concentration-dependent inhibition of cell proliferation, with an observable increase in doubling time. The inhibition was reversible upon compound washout, and cells remained viable. Critically, eperezolid caused no growth inhibition of rho zero (ρ0) cells lacking mitochondrial DNA, whereas growth of the parent 143B cells was inhibited, directly demonstrating that the antiproliferative effect is mediated through mitochondrial protein synthesis inhibition [1]. While this study did not include head-to-head comparative data with linezolid, the findings established eperezolid as a validated probe for mitochondrial toxicity studies of the oxazolidinone class.

Mitochondrial toxicity Protein synthesis inhibition Mammalian cell proliferation

Cell-Free Translation Inhibition Potency

In cell-free transcription-translation assays using E. coli extracts, both eperezolid and linezolid demonstrated potent inhibition of protein synthesis. The 50% inhibitory concentration (IC50) for eperezolid was 2.5 μM, while linezolid exhibited an IC50 of 1.8 μM, indicating linezolid is approximately 1.4-fold more potent in this cell-free system [1]. Both compounds were found to inhibit bacterial translation at the initiation phase, distinguishing them from elongation or termination inhibitors [1].

Mechanism of action Cell-free translation assay Escherichia coli

Eperezolid (PNU-100592) Application Scenarios in Antibacterial Discovery and Pharmacology Research


Gram-Positive Antibacterial Lead Optimization and SAR Studies

Eperezolid serves as a potency-matched structural analog to linezolid for structure-activity relationship (SAR) investigations of piperazinyl-phenyloxazolidinones. With MIC90 values of 1-4 μg/mL against staphylococci and enterococci—comparable to linezolid [1]—eperezolid provides a validated reference point for assessing modifications to the oxazolidinone core, piperazine substituents, or fluorophenyl moiety. Its modest twofold potency advantage over linezolid against select species such as pneumococci and E. faecium [2] offers a measurable benchmark for evaluating whether novel analogs achieve meaningful improvements beyond this baseline.

Oxazolidinone Mitochondrial Toxicity Profiling and Counter-Screening

Eperezolid is a validated probe for assessing oxazolidinone-induced mitochondrial protein synthesis inhibition in mammalian cells. Its demonstrated ability to inhibit proliferation of K562, CHO, and HEK cells in a mitochondrial DNA-dependent manner [1] makes it suitable as a reference compound in toxicity counter-screens during early-stage antibacterial discovery. Novel oxazolidinone candidates can be benchmarked against eperezolid to determine whether structural modifications reduce mitochondrial liability while retaining antibacterial potency.

Anaerobic Spectrum Comparative Analysis

Due to its marked fourfold inferior activity against Bacteroides fragilis relative to linezolid (MIC90 16 mg/L vs 4.0 mg/L) [1], eperezolid is an ideal comparator compound for studies aimed at understanding structural determinants of anti-anaerobic activity in the oxazolidinone class. Researchers investigating modifications to improve Gram-negative anaerobic coverage can use eperezolid's poor B. fragilis activity as a baseline, with the goal of achieving potency shifts toward linezolid-like or superior profiles.

Mechanism-of-Action Studies of Translation Initiation Inhibitors

Eperezolid has been extensively characterized for its binding to the 50S ribosomal subunit and its competitive interactions with chloramphenicol and lincomycin binding sites [1], as well as its specific inhibition of translation initiation without affecting elongation or termination reactions [2]. It therefore serves as a reference inhibitor in biochemical and structural studies (e.g., cryo-EM, X-ray crystallography, ribosome binding assays) aimed at elucidating the molecular details of oxazolidinone-ribosome interactions and the initiation phase of bacterial translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eperezolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.